(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester
Overview
Description
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound features a boronic acid ester functional group, which is known for its versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester typically involves the reaction of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in scaling up the production while maintaining the purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert it into the corresponding borane.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester is extensively used in cross-coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs .
Industry
In the industrial sector, it is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of electronic components .
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the palladium catalyst in Suzuki-Miyaura coupling reactions . This coordination activates the boronic ester, making it more reactive towards the electrophilic partner in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
Compared to similar compounds, (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester offers unique reactivity due to the presence of the benzyloxy and dimethyl groups. These groups can influence the electronic properties of the molecule, making it more suitable for specific types of cross-coupling reactions .
Properties
IUPAC Name |
2-(2,3-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-16(2)19(23-14-17-10-8-7-9-11-17)13-12-18(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBQECOMAWKRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130938 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-48-3 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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